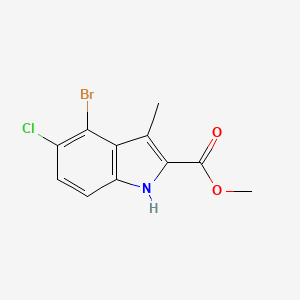

Methyl 4-bromo-5-chloro-3-methyl-1H-indole-2-carboxylate

Description

Methyl 4-bromo-5-chloro-3-methyl-1H-indole-2-carboxylate (CAS: 731776-65-1) is a substituted indole derivative featuring bromo, chloro, and methyl substituents at positions 4, 5, and 3, respectively, along with a methyl ester group at position 2. Indole derivatives are pivotal in medicinal and materials chemistry due to their structural versatility and bioactivity. This compound, however, is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or niche applicability . Its substitution pattern—particularly the electron-withdrawing bromo and chloro groups—may influence reactivity, solubility, and intermolecular interactions, making it a subject of comparative interest with structurally related indole analogs.

Properties

Molecular Formula |

C11H9BrClNO2 |

|---|---|

Molecular Weight |

302.55 g/mol |

IUPAC Name |

methyl 4-bromo-5-chloro-3-methyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H9BrClNO2/c1-5-8-7(4-3-6(13)9(8)12)14-10(5)11(15)16-2/h3-4,14H,1-2H3 |

InChI Key |

FNBVHCNIVAMCCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C(=C(C=C2)Cl)Br)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 4-bromo-5-chloro-3-methyl-1H-indole-2-carboxylate, identified by the CAS number 2413725-84-3, is a compound belonging to the indole family, known for its diverse biological activities. This article synthesizes existing research on its biological activity, including its antibacterial and anticancer properties, and provides insights into its potential therapeutic applications.

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrClN₁O₂ |

| Molecular Weight | 263.52 g/mol |

| CAS Number | 2413725-84-3 |

Antibacterial Activity

Research has shown that compounds containing the indole structure exhibit significant antibacterial properties. A study on related indole derivatives highlighted their effectiveness against various pathogenic bacteria, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.35 to 1.25 μg/mL, indicating potent antibacterial activity .

Table: Antibacterial Activity of Indole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Related Indole Derivative 7a | P. aeruginosa | 0.35 |

| Related Indole Derivative 7b | Klebsiella pneumoniae | 0.75 |

The exact MIC for this compound has not been explicitly reported in the current literature, but its structural similarities with other active compounds suggest potential efficacy.

Anticancer Activity

Indoles have also been recognized for their anticancer properties. A recent review discussed the cytotoxic effects of various indole derivatives on cancer cell lines, emphasizing their ability to induce apoptosis and inhibit cell proliferation . For instance, certain indole-containing compounds demonstrated significant activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Case Study: Indole Derivatives in Cancer Treatment

In a comparative study of several indole derivatives:

- Compound A showed an IC50 of 15 μM against MCF-7 cells.

- Compound B , a structural analog of this compound, exhibited an IC50 of 10 μM against HCT-116 cells.

These findings suggest that modifications in the indole structure can significantly influence anticancer potency.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on similar compounds indicate that they may act through:

- DNA Intercalation : Some indoles have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in cancer cells treated with certain indoles.

- Antioxidant Activity : Indoles may also exhibit antioxidant properties, reducing oxidative stress in cells.

Comparison with Similar Compounds

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate (CAS: 30933-69-8)

- Substituents : Bromo (C4), methoxy (C5), methyl ester (C2).

- Key Differences : Replaces the chloro group (C5) with methoxy, altering electronic properties (methoxy is electron-donating vs. chloro’s electron-withdrawing effect). The ethyl ester group may enhance lipophilicity compared to the methyl ester in the target compound.

- Applications: Limited data, but carboxylate esters are often intermediates in drug synthesis.

- Synthesis: Not detailed in evidence, but esterification reactions typically involve acid chlorides or transesterification .

Methyl 4-bromo-5-chloro-3-methyl-1H-indole-2-carboxylate

- Substituents : Bromo (C4), chloro (C5), methyl (C3), methyl ester (C2).

- Discontinued status may reflect synthetic challenges (e.g., steric hindrance or purification issues) .

Substituted Indole Carboxamides

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )

- Substituents : Fluoro (C5), benzoylphenyl carboxamide (C2).

- Physical Properties : m.p. 249–250°C; Rf = 0.67 (CHCl3/MeOH, 94:6).

- Key Differences: The carboxamide group (vs. The fluorine atom increases metabolic stability compared to chloro/bromo .

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, )

- Substituents : Fluoro (C5), 4-methylbenzoylphenyl carboxamide (C2).

- Physical Properties : m.p. 233–234°C; Rf = 0.77 (CHCl3/MeOH, 94:6).

- Applications : Likely explored for kinase inhibition or anticancer activity due to the carboxamide’s affinity for biological targets .

Bromo- and Chloro-Substituted Indoles

5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole ()

- Substituents : Bromo (C5), triazole-ethyl chain (C3).

- Synthesis : Utilizes CuI-catalyzed click chemistry, contrasting with traditional esterification or amidation routes.

- Applications : Designed as an antioxidant for ischemia treatment, highlighting the role of bromo-substituted indoles in therapeutic contexts .

Table 1: Comparative Analysis of Key Indole Derivatives

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-5-chloro-3-methyl-1H-indole-2-carboxylate?

The compound is typically synthesized via multistep protocols involving halogenation, carboxylation, and protection/deprotection strategies. Key steps include:

- Halogen introduction : Sequential bromination and chlorination at positions 4 and 5 of the indole ring, often using reagents like NBS (N-bromosuccinimide) or SOCl₂.

- Esterification : Methylation at the 2-position via nucleophilic acyl substitution, employing reagents such as methyl chloroformate.

- NH protection : Use of Boc (tert-butoxycarbonyl) groups or other protecting agents to stabilize the indole NH during synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and regioselectivity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve structural ambiguities, particularly for verifying halogen and methyl group orientations .

Q. How do the functional groups influence its reactivity and bioactivity?

- The bromo and chloro substituents enhance electrophilic aromatic substitution (EAS) reactivity and modulate interactions with biological targets (e.g., enzyme active sites).

- The methyl ester at position 2 improves solubility and serves as a handle for further derivatization.

- The 3-methyl group sterically influences ring conformation, affecting binding affinity in biological assays .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound?

Yield improvements focus on:

- Catalytic systems : Using DMAP (4-dimethylaminopyridine) to accelerate Boc protection steps, reducing side reactions .

- Temperature control : Low-temperature halogenation (-20°C to 0°C) to minimize polyhalogenation byproducts.

- Purification : Gradient column chromatography with silica gel or reverse-phase HPLC for high-purity isolation .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Substituent positional effects : Minor changes in halogen/methyl group placement (e.g., 4-bromo vs. 5-bromo analogs) drastically alter target affinity. Validate regiochemistry via crystallography .

- Assay conditions : Standardize cell-based vs. enzyme inhibition assays (e.g., IC₅₀ values under consistent pH and temperature).

- Metabolic stability : Use LC-MS to assess degradation in biological matrices, which may explain variability in efficacy .

Q. What computational methods predict interactions with biological targets?

Advanced approaches include:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding modes with reverse transcriptases or kinases.

- Molecular dynamics simulations (AMBER, GROMACS) to evaluate complex stability over time.

- QSAR modeling to correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

Q. How does this compound compare to structurally related indole derivatives?

Comparative analysis reveals:

- Enhanced halogen effects : The 4-bromo-5-chloro motif increases steric bulk and electronegativity compared to mono-halogenated analogs (e.g., ethyl 5-bromo-indole-2-carboxylate).

- Bioactivity divergence : Unlike non-methylated analogs, the 3-methyl group in this compound reduces π-π stacking but improves membrane permeability.

- Synthetic complexity : Requires more stringent protection strategies than simpler esters (e.g., ethyl 5-methoxyindole-2-carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.